

Spectroscopic Profile of Ethyl 2-Phenylacrylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-phenylacrylate*

Cat. No.: *B130734*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-phenylacrylate** (CAS No. 22286-82-4), a versatile monomer and key intermediate in organic synthesis. The document details expected and reported data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization.

Executive Summary

Ethyl 2-phenylacrylate, with the molecular formula C₁₁H₁₂O₂, possesses a molecular weight of 176.21 g/mol .^[1]^[2] Its structure, featuring an ethyl ester, a phenyl group, and an acrylate moiety, gives rise to a distinct spectroscopic fingerprint. This guide presents the key spectral features in structured tables for ease of reference and includes generalized experimental protocols for data acquisition. Spectroscopic analysis is fundamental for confirming the structure and purity of **Ethyl 2-phenylacrylate**, which is often synthesized through methods like the Knoevenagel condensation or Fischer esterification.^[3]^[4]

Spectroscopic Data

The following sections summarize the key spectroscopic data for **Ethyl 2-phenylacrylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Ethyl 2-phenylacrylate**, providing detailed information about the chemical environment of each proton and carbon atom.^[3]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is characterized by distinct signals for the ethyl, phenyl, and vinyl protons. The two vinyl protons on the same carbon (=CH₂) are diastereotopic and are expected to appear as two separate signals.

Proton Type	Expected Chemical Shift (δ, ppm)	Splitting Pattern	Integration
Ethyl (-CH ₃)	~1.3	Triplet	3H
Ethyl (-OCH ₂ -)	~4.2	Quartet	2H
Vinyl (=CH ₂)	~5.9	Singlet / Doublet	1H
Vinyl (=CH ₂)	~6.3	Singlet / Doublet	1H
Phenyl (Ar-H)	~7.2 - 7.5	Multiplet	5H

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Type	Expected Chemical Shift (δ, ppm)
Ethyl (-CH ₃)	~14
Ethyl (-OCH ₂ -)	~61
Vinyl (=CH ₂)	~128
Phenyl (Ar-CH)	~128 - 130
Phenyl (ipso-C)	~137
Vinyl (=C<)	~141
Ester (C=O)	~166

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **Ethyl 2-phenylacrylate**. The spectrum is dominated by a strong absorption from the ester carbonyl group.

Vibrational Mode	Expected Absorption Range (cm ⁻¹)	Intensity
C-H stretch (Aromatic & Vinyl)	> 3000	Medium
C-H stretch (Aliphatic)	< 3000	Medium
C=O stretch (Ester)	~1720 - 1730	Strong
C=C stretch (Alkene & Aromatic)	~1610 - 1640	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **Ethyl 2-phenylacrylate**, the molecular ion peak $[M]^+$ is expected at an m/z of approximately 176.

Ion Type	Expected m/z
$[M]^+$	176
$[M+H]^+$	177
$[M+Na]^+$	199

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **Ethyl 2-phenylacrylate**. Instrument parameters and sample preparation may require optimization.

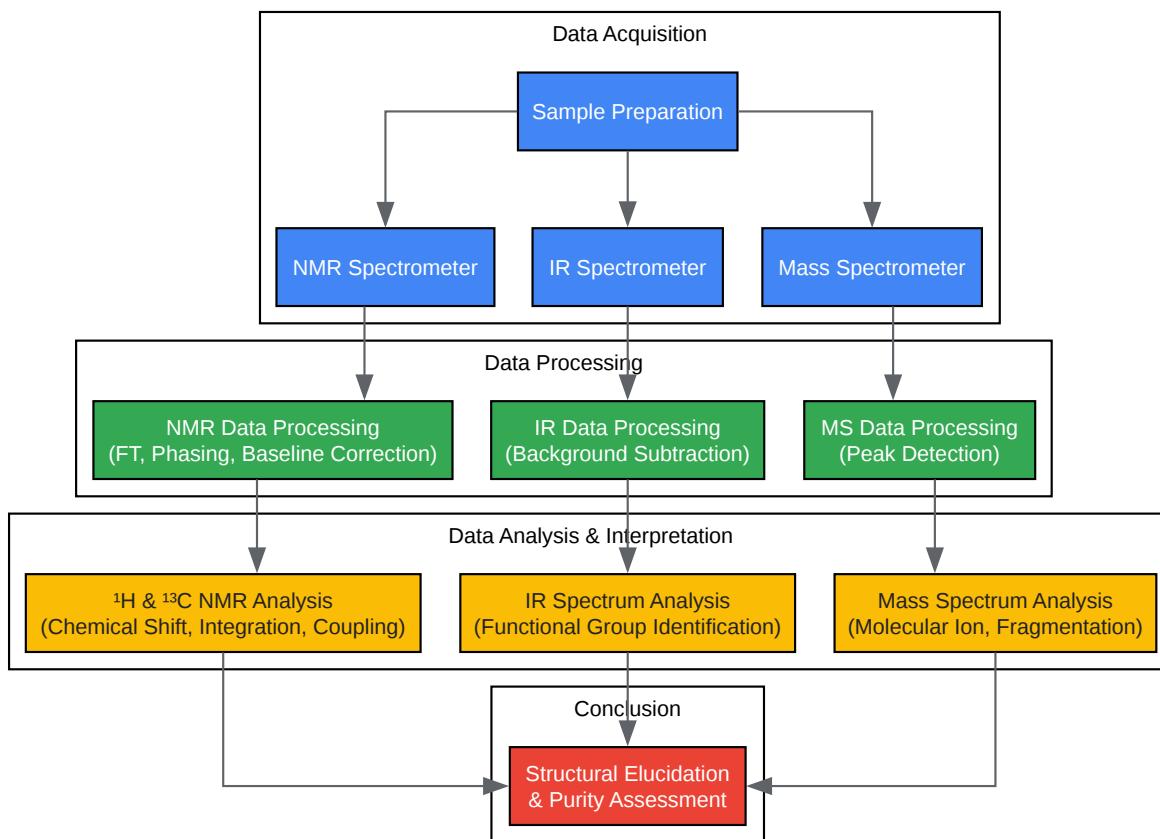
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Ethyl 2-phenylacrylate** in 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$). Add a small amount of an internal standard, such

as tetramethylsilane (TMS), if required.

- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Parameters: Typically acquired with proton decoupling to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required compared to ^1H NMR.

IR Spectroscopy


- Sample Preparation: For a liquid sample like **Ethyl 2-phenylacrylate**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
- Parameters: Typically, spectra are collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **Ethyl 2-phenylacrylate** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Parameters: For EI, a standard electron energy of 70 eV is typically used. For ESI, the voltages of the capillary and cone may need to be optimized to achieve good ionization and minimize fragmentation. The mass analyzer is scanned over a relevant m/z range (e.g., 50-300 amu).

Data Analysis Workflow

The general workflow for the acquisition and analysis of spectroscopic data is outlined below.

[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic data acquisition, processing, and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-phenylacrylate | C11H12O2 | CID 89651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Ethyl 2-phenylacrylate | 22286-82-4 | Benchchem [benchchem.com]
- 4. nbinno.com [nbino.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-Phenylacrylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130734#spectroscopic-data-of-ethyl-2-phenylacrylate-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com